![molecular formula C9H10N2O B2403487 2,3-Dihydro-1H-benzo[d][1,3]diazepin-2-on CAS No. 41921-63-5](/img/structure/B2403487.png)
2,3-Dihydro-1H-benzo[d][1,3]diazepin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one is a heterocyclic compound that belongs to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound has a unique structure that makes it an interesting subject for various scientific studies.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name: 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one
- Molecular Formula: C9H10N2O
- Molecular Weight: 162.19 g/mol
- CAS Number: 41921-63-5
- Canonical SMILES: C1CNC(=O)NC2=CC=CC=C21
Anxiolytic Properties
The structural similarity of 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one to benzodiazepines suggests potential anxiolytic effects. Research indicates that compounds within this class can enhance the activity of gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic effects similar to established benzodiazepines.
Anticonvulsant Activity
Studies have demonstrated that derivatives of this compound exhibit anticonvulsant properties. For instance, certain analogs have shown efficacy in reducing seizure frequency in animal models, suggesting a mechanism involving modulation of neurotransmitter systems .
Muscle Relaxant Effects
The compound's interaction with GABA receptors also implies potential muscle relaxant properties. This is particularly relevant for developing treatments for conditions characterized by muscle spasms or spasticity .
Cancer Research
Recent studies have explored the cytotoxic effects of similar compounds on various cancer cell lines. For example, a derivative known as Bz-423 has been shown to exhibit cytotoxicity against human epidermal keratinocytes and reduce hyperplasia in psoriatic skin models . This highlights the potential for 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one in cancer therapeutics.
Neuropharmacology
Research into neuropharmacological applications has identified the compound's potential to interact with multiple neurotransmitter systems beyond GABA, including serotonin and dopamine pathways. This broad spectrum of activity may lead to novel treatments for anxiety disorders and depression .
Building Block for Complex Molecules
In synthetic organic chemistry, 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one serves as a versatile building block for synthesizing more complex pharmacologically active molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel therapeutic agents .
Industrial Use
The compound is also being investigated for its applications in the pharmaceutical industry as an intermediate in the synthesis of various drugs and agrochemicals. Its ability to act as a precursor in multiple synthetic routes makes it valuable for industrial applications .
Case Studies and Research Findings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable carbonyl compound, such as glyoxal, under acidic or basic conditions to form the desired benzodiazepine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex benzodiazepine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives with different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, which may have enhanced or altered pharmacological activities compared to the parent compound .
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one is unique due to its specific structure, which allows for different substitution patterns and modifications. This uniqueness makes it a valuable compound for the development of new benzodiazepine derivatives with potentially improved pharmacological profiles .
Biologische Aktivität
4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one is a heterocyclic compound within the benzodiazepine class, known for its diverse pharmacological activities. This compound exhibits potential applications in treating anxiety, epilepsy, and muscle spasms due to its structural similarity to established benzodiazepines. Its unique characteristics make it a subject of extensive research in medicinal chemistry.
Structural Characteristics
The chemical formula for 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one is C9H10N2O with a molecular weight of 162.19 g/mol. The compound features a fused benzodiazepine ring system that contributes to its biological activity.
Synthesis Methods
The synthesis typically involves the cyclization of o-phenylenediamine with carbonyl compounds like glyoxal under acidic or basic conditions. This reaction forms the benzodiazepine core essential for its biological properties.
Pharmacological Properties
4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one has been studied for various pharmacological effects:
- Anxiolytic Activity : Similar to other benzodiazepines, this compound demonstrates anxiolytic properties, which can help alleviate anxiety symptoms.
- Anticonvulsant Effects : Research indicates its potential in reducing seizure activity, making it a candidate for epilepsy treatment.
- Muscle Relaxant Properties : The compound exhibits muscle relaxant effects, beneficial in managing muscle spasms.
Anticonvulsant Activity
A study evaluated the anticonvulsant effects of synthesized benzodiazepine derivatives using the pentylenetetrazole (PTZ) model in mice. The results indicated that certain derivatives provided significant protection against induced convulsions at varying doses. For instance:
Compound | Dose (mg/kg) | Protection (%) |
---|---|---|
4a | 0.4 | 80 |
2a | 20 | 80 |
2c | 30 | 80 |
This demonstrates the compound's efficacy in seizure management compared to controls .
Anxiolytic Effects
In another study focusing on structure-activity relationships (SAR), various derivatives of benzodiazepines were synthesized and tested for their anxiolytic effects. Compounds were assessed based on their binding affinity to GABA_A receptors, revealing that modifications at specific positions significantly enhanced their anxiolytic potency .
In Vitro Studies
In vitro assays have shown that 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. These findings suggest a dual role as both anxiolytic and potential neuroprotective agent .
Eigenschaften
IUPAC Name |
1,3,4,5-tetrahydro-1,3-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-10-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOQPYOUJYHQND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)NC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.